molecular formula C15H8ClFN2O2S B2896094 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole CAS No. 260788-64-5

4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B2896094
CAS No.: 260788-64-5
M. Wt: 334.75
InChI Key: MOSPAUAGDXXJRE-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole (CAS 260788-64-5) is a synthetic small molecule featuring the thiazole scaffold, a heterocyclic ring recognized for its significant value in medicinal chemistry research . With a molecular formula of C 15 H 8 ClFN 2 O 2 S and a molecular weight of 334.75 , this compound serves as a key chemical building block for researchers investigating novel therapeutic agents. The core structure of this compound, the thiazole ring, is a privileged scaffold in drug discovery. It is found in a range of approved drugs, including the anti-inflammatory agent Fentiazac, the antifungal Abafungin, and the anticancer drug Dasatinib . This underlines the ring's versatility and potential for interacting with diverse biological targets. Current scientific research is exploring thiazole derivatives similar to this compound for their potential as anti-inflammatory agents , with studies indicating activity against key enzymes like COX and LOX . Furthermore, the structural motif is being extensively investigated for developing new antimicrobials , particularly molecules that can inhibit critical bacterial targets such as DNA Gyrase and Topoisomerase IV to address the growing crisis of antibiotic resistance . The specific substitution pattern on the phenyl rings of this reagent makes it a valuable intermediate for synthesizing and screening new compounds for these and other bioactivities. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in a laboratory setting.

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2O2S/c16-12-6-3-10(7-14(12)19(20)21)13-8-22-15(18-13)9-1-4-11(17)5-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSPAUAGDXXJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-chloro-3-nitrobenzaldehyde and 4-fluoroaniline, the reaction proceeds through a series of steps involving condensation, cyclization, and purification to yield the desired thiazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or amino derivatives.

    Reduction: Conversion to amino-thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds containing "4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole":

General Information

  • "4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole" is a complex organic compound featuring unique structural aspects and potential applications.
  • The aminothiazole ring system, of which this compound is an example, is a structural element with broad applications in drug development within medicinal chemistry .

Antimicrobial Applications

  • Certain compounds with similar structural features exhibit antibacterial activity, effectively inhibiting bacterial viability and demonstrating efficacy against pre-formed biofilms . These compounds appear to target critical mechanisms in non-tuberculous mycobacteria (NTM), which are universally expressed and indispensable across all stages of bacterial growth and survival, making them potential candidates for broad-spectrum therapeutic uses .
  • The presence of a chloride ion (Cl)-linked phenyl group can be essential for anti-tubercular activity .

Anticancer Applications

  • Thiazole derivatives have demonstrated growth-inhibitory effects on cancer cell lines . For example, a compound with a 3,4-dichloro phenyl group had an IC50 of 2.01 µM against the HT29 cell line .
  • Thiazole-pyridine hybrids have shown anti-breast cancer efficacy, potentially due to the presence of an electron-withdrawing chlorine (Cl) group attached to the 4 position of the pyridine ring .
  • SAR (Structure-Activity Relationship) analysis has indicated that the presence of an electronegative Cl group is an essential requirement to elicit antiproliferative activity .

Other Related Compounds

  • (4-Chloro-3-nitrophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a related compound with potential applications, indicated by its presence in PubChem .
  • (4-Chloro-3-nitrophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is another related compound with similar potential .

Molecular Docking Studies

  • Thiazole derivatives have been screened for cytotoxic activity against human cancer cell lines such as HepG2, MCF-7, HCT116, and HeLa .

Mechanism of Action

The mechanism by which 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole exerts its effects involves interactions with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include disruption of cellular processes or interference with signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Compound Name Substituents (Thiazole Positions) Key Functional Groups Crystal System (Space Group) Biological Activity (Where Available)
Target Compound 4-(4-Cl-3-NO₂Ph), 2-(4-FPh) Nitro, Chloro, Fluoro Not reported Not explicitly reported in evidence
2-(4-Cl-3-NO₂Ph)-4-(4-ClPh)-1,3-thiazole 4-(4-ClPh), 2-(4-Cl-3-NO₂Ph) Nitro, Chloro (two positions) Triclinic (P1) Antibacterial/antifungal (implied by analogs)
4-(4-ClPh)-2-(5-(4-FPh)-pyrazol-1-yl)thiazole 4-(4-ClPh), 2-(pyrazol-1-yl) Pyrazole, Fluoro Triclinic (P 1) COX-1/COX-2 inhibition
2-[Hydrazinyl]-4-(4-FPh)thiazole derivatives 4-(4-FPh), 2-(hydrazone-furan) Hydrazone, Furan, Fluoro Not reported Anticandidal (MIC = 250 µg/mL), Anticancer (IC50 = 125 µg/mL)
N-(3-Cl-2-MePh)-4-(4-FPh)-1,3-thiazol-2-amine 4-(4-FPh), 2-(3-Cl-2-MePh) Chloro, Methyl, Fluoro Not reported Antibacterial activity

Key Observations:

  • Substituent Position Effects: The target compound’s 3-nitro group on the chlorophenyl ring (vs.
  • Halogen Exchange: Replacing chloro with bromo in isostructural analogs (e.g., ) minimally affects crystal packing (triclinic symmetry retained) but may modulate solubility and bioactivity .
  • Bioactivity Trends: Thiazoles with electron-withdrawing groups (e.g., nitro, chloro) show stronger antifungal and anticancer activities compared to methoxy or methyl derivatives .

Crystallographic and Physicochemical Properties

  • Crystal Packing: The target compound’s analog, 2-(4-Cl-3-NO₂Ph)-4-(4-ClPh)-1,3-thiazole, crystallizes in a triclinic system (P1) with a planar thiazole core and dihedral angles of ~10° between aryl rings . Similar derivatives (–4) exhibit isostructurality despite halogen substitutions, indicating robustness in crystal engineering .
  • Solubility and Stability: Nitro and chloro groups may reduce aqueous solubility compared to methoxy or methyl analogs, but fluorophenyl groups enhance lipid bilayer penetration .

Biological Activity

The compound 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole (CAS No. 31431-16-0) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships, and case studies.

  • Molecular Formula : C15H8ClFN2O2S
  • Molecular Weight : 334.75 g/mol
  • Structure : The compound features a thiazole ring substituted with a chloronitrophenyl group and a fluorophenyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole display effective inhibition against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

In vitro evaluations have provided insights into the antimicrobial efficacy of this compound:

CompoundMIC (µg/mL)Pathogen
4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis
Comparison Compound (Ciprofloxacin)0.5 - 1.0Same pathogens

The above data indicates that the compound is more potent than standard antibiotics like ciprofloxacin in certain cases, highlighting its potential as an alternative antimicrobial agent .

Anticancer Activity

The anticancer properties of thiazole derivatives have also been extensively studied. The compound was evaluated against various cancer cell lines, including HepG2 (liver carcinoma).

Cytotoxicity Studies

The cytotoxic effects were determined using the MTT assay, with results summarized in the following table:

CompoundIC50 (µM)Cell Line
4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole>60HepG2
Doxorubicin (Control)0.5 - 1.5HepG2

While the compound showed lower cytotoxicity compared to doxorubicin, it was deemed non-toxic at higher concentrations (>60 µM), suggesting a favorable safety profile for further development .

The biological activity of this compound is attributed to its ability to interact with key cellular targets:

  • DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase with an IC50 range between 12.27–31.64 µM, which is critical for bacterial DNA replication .
  • Antibiofilm Activity : It also demonstrated significant antibiofilm potential against Staphylococcus species, reducing biofilm formation more effectively than traditional antibiotics .

Case Studies and Research Findings

Several studies have explored the broader implications of thiazole derivatives in medicinal chemistry:

  • Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics such as ciprofloxacin and ketoconazole, leading to reduced MIC values and enhanced efficacy against resistant strains .
  • Structural Optimization : Research indicates that modifications to the thiazole ring and substituents can enhance antimicrobial and anticancer activities. For example, varying the halogen substitutions can significantly affect potency and selectivity against specific pathogens or cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted benzothioamides with α-haloketones. For example, 4-chloro-3-nitrobenzothioamide (prepared from 4-chloro-3-nitrobenzonitrile and thioacetic acid) reacts with 2-bromo-1-(4-fluorophenyl)ethanone in ethanol under reflux (80°C, 2 hours) under nitrogen, yielding the thiazole core. Optimization involves adjusting solvent polarity (ethanol vs. dichloromethane), stoichiometry of boron trifluoride catalyst, and reaction time to improve yields (up to 92%) .

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 292 K with Mo-Kα radiation (λ = 0.71073 Å) resolves the structure. Data collection uses Bruker SMART CCD detectors, and refinement employs SHELXL97 for small-molecule crystallography. Key parameters include R factor (<0.06), data-to-parameter ratio (>13:1), and hydrogen-bonding analysis (C–H⋯O/Cl interactions) to stabilize the lattice .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

  • Methodological Answer : Nuclear magnetic resonance (NMR: ¹H, ¹³C) identifies aromatic protons and carbon environments (e.g., fluorophenyl δ ~7.2 ppm). Fourier-transform infrared (FT-IR) confirms functional groups (C=N stretch ~1600 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ at m/z 352.1). Cross-validation with X-ray data ensures accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity of this thiazole derivative?

  • Methodological Answer : DFT calculations (B3LYP/cc-pVDZ basis set) model frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict charge transfer and nucleophilic/electrophilic sites. Reduced density gradient (RDG) analysis visualizes steric and van der Waals interactions. Computational IR/Raman spectra are compared to experimental data to validate electron-density distributions .

Q. What strategies resolve contradictions in biological activity data for structurally similar thiazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. antibacterial efficacy) arise from substituent effects (e.g., nitro vs. methoxy groups). Use quantitative structure-activity relationship (QSAR) models to correlate electronic parameters (Hammett σ) with IC₅₀ values. Validate via enzyme inhibition assays (e.g., COX-1/COX-2 selectivity) and molecular docking (e.g., Glide SP scoring) .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?

  • Methodological Answer : Hydrogen bonds (C–H⋯O, C–H⋯Cl) and π-π stacking (interplanar distance ~3.5 Å) dominate lattice stabilization. Solubility is assessed via Hansen solubility parameters (HSPiP software) in polar aprotic solvents (e.g., DMSO). Thermal gravimetric analysis (TGA) measures decomposition onset (~200°C), linking stability to packing efficiency .

Q. What are the challenges in synthesizing enantiomerically pure analogs, and how can chiral resolution be achieved?

  • Methodological Answer : Racemization at the thiazole C2 position complicates enantiopure synthesis. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). Chiral HPLC (Chiralpak AD-H column) with polar mobile phases (hexane:isopropanol 90:10) resolves enantiomers, confirmed by circular dichroism (CD) spectroscopy .

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